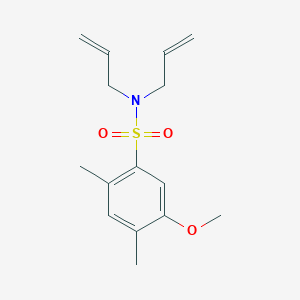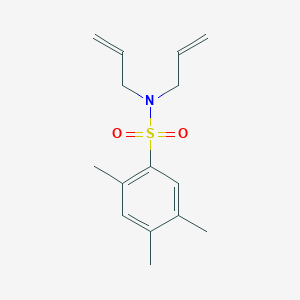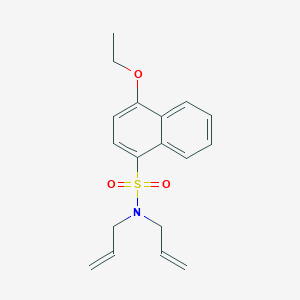
4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide, also known as EBNP, is a synthetic compound that has been widely used in scientific research due to its unique properties. EBNP belongs to the family of sulfonamide compounds and has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
One of the advantages of using 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide in lab experiments is its ability to exhibit multiple biological activities. This allows researchers to study the compound's effects on various signaling pathways and biological processes. Additionally, this compound has been found to be relatively safe and non-toxic in animal studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Finally, more research is needed to explore the potential of this compound as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound exhibits various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
合成法
4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide can be synthesized through a multi-step reaction process. The first step involves the reaction of naphthalene-1-sulfonyl chloride with prop-2-en-1-amine to form a primary amine intermediate. The primary amine is then reacted with ethyl bromoacetate to form an ester intermediate. The final step involves the reaction of the ester intermediate with prop-2-en-1-ol in the presence of a base to form this compound.
科学的研究の応用
4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to have anticancer properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-4-13-19(14-5-2)23(20,21)18-12-11-17(22-6-3)15-9-7-8-10-16(15)18/h4-5,7-12H,1-2,6,13-14H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAIPBANUITDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

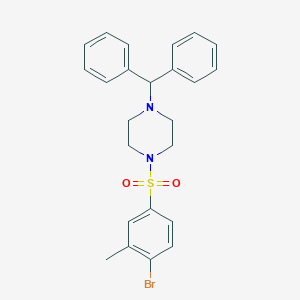


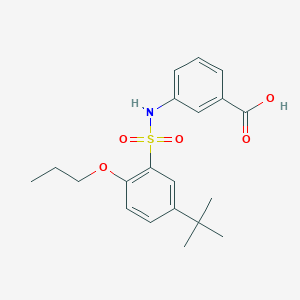
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
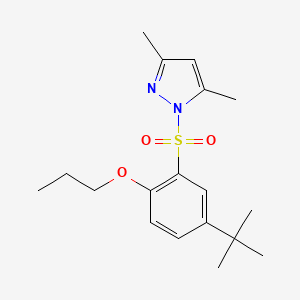
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
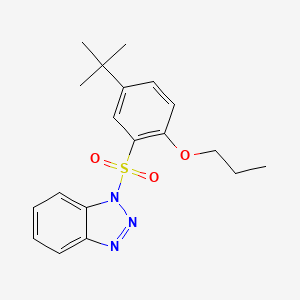

![3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)
